(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Description
The compound "(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole" belongs to the pyridoindole class, characterized by a fused bicyclic structure combining pyridine and indole moieties. Its stereochemistry (4As,9Br) and substituents—specifically the isobutyl group at position 5—distinguish it from related derivatives. Pyridoindoles are recognized for their diverse pharmacological activities, including antioxidant, neuroprotective, and vasomodulatory effects .
Properties
IUPAC Name |
(4aS,9bR)-5-(2-methylpropyl)-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)10-17-14-6-4-3-5-12(14)13-9-16-8-7-15(13)17/h3-6,11,13,15-16H,7-10H2,1-2H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMIEJOTIFAOJ-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCNCC2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1[C@H]2CCNC[C@H]2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole reaction is widely employed to construct the tetrahydro-γ-carboline framework. As demonstrated in recent studies, this method involves the acid-catalyzed cyclization of arylhydrazines with substituted piperidones. For example, reaction of 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide in DMSO at 130°C yields 5H-pyrido[4,3-b]indole (9 ) through a-sigmatropic rearrangement. This method typically achieves yields of 65–85% under optimized conditions.
Table 1: Representative Conditions for Fischer Indole Synthesis
Bromination for Intermediate Functionalization
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Isobutyl bromide, K2CO3 | DMF | 60°C | 67% | |
| Reductive Amination | Isobutyraldehyde, NaBH3CN | MeOH | RT | 58% |
Stereochemical Resolution of (4aS,9bR)-Enantiomer
The target compound’s stereochemistry is achieved through chiral resolution or asymmetric synthesis. Industrial-scale processes favor resolution using mandelic acid derivatives due to cost-effectiveness.
Diastereomeric Salt Formation
Racemic 5-isobutyl-pyridoindole is dissolved in methanol and treated with (R)-(-)-mandelic acid. Selective precipitation of the (4aS,9bR)-mandelate salt occurs upon cooling, yielding >99% enantiomeric excess (ee). Similar protocols using (S)-(+)-mandelic acid in MTBE/methanol mixtures achieve comparable results.
Chromatographic Resolution
Preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers with 98% ee, albeit at higher operational costs.
Industrial-Scale Optimization
Large-scale production emphasizes solvent recycling and catalytic efficiency. Key improvements include:
-
Continuous Flow Bromination : Automated NBS addition in DMF reduces reaction time to 4 hours.
-
Crystallization Engineering : Seeded cooling crystallization enhances mandelate salt purity to 99.5%.
-
Waste Minimization : MTBE/hexane mixtures recover >90% of unreacted starting materials.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, where the bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides and halogenating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyridoindole Derivatives
Structural and Functional Group Variations
Key structural variations among pyridoindoles include substituents at positions 2, 5, 6, and 8, as well as stereochemical configurations. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Pyridoindole Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., methoxy in SMe1EC2) enhance antioxidant and protective effects in ischemia-reperfusion injury .
- Alkyl chains (e.g., isobutyl in the target compound) may improve lipophilicity and blood-brain barrier penetration compared to methyl or benzyl groups .
- Bromo substituents (e.g., in lumateperone intermediates) are typically inert but critical for downstream coupling reactions in drug synthesis .
Stereochemical Influence :
- The (4aS,9bR) configuration in bromo derivatives ensures enantiomeric purity (>99% ee), crucial for pharmaceutical intermediates .
- The (4As,9Br) stereochemistry in the target compound may confer unique receptor-binding profiles, though experimental validation is needed.
Synthetic Accessibility: Stobadine derivatives are synthesized via resolution with chiral acids (e.g., S-(+)-mandelic acid), yielding 33% ee .
Pharmacological and Toxicological Profiles
- Stobadine : Reduces oxidative damage in diabetic complications and neurodegenerative models but shows reproductive toxicity at high doses .
- SMe1EC2: Non-toxic at therapeutic doses; enhances vasorelaxation in diabetic rats .
- Bromo Derivatives: Used as non-active intermediates (e.g., lumateperone impurities), minimizing direct toxicity concerns .
- Target Compound : Predicted to have lower toxicity than stobadine due to isobutyl’s metabolic stability, though in vivo studies are required.
Biological Activity
The compound (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole is a member of the indole family known for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H22BrN3O3
- Molecular Weight : 396.28 g/mol
- CAS Number : 2098497-32-4
- Structure : The compound features a hexahydro-pyrido structure fused with an indole core.
Biological Activity Overview
Indole derivatives are recognized for various pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective activities. The biological activity of (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole has been investigated in several studies.
1. Anti-Cancer Activity
Research has shown that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cells. One study reported IC50 values ranging from 0.9 to 3.64 μM against SW480 and MCF-7 cancer cells for related compounds .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Derivative 9 | SW480 | 0.9 - 3.64 | Apoptosis induction |
| Derivative 10 | MCF-7 | 0.43 - 1.18 | Cell cycle arrest |
2. Neuroprotective Effects
Some indole derivatives have shown neuroprotective properties in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.
3. Anti-inflammatory Properties
Indole compounds are also noted for their anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
Case Studies
Several case studies highlight the biological activity of related indole compounds:
- Study on Genipin-Indole Derivatives : This study synthesized multiple derivatives and tested their cytotoxic effects against various cancer cell lines. Notably, some derivatives showed over 98% inhibition rates in specific cell lines .
- Retinoic Acid-Indole Derivatives : These compounds exhibited low-concentration anti-proliferative activity against breast cancer cell lines comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of polycyclic indole derivatives like this compound typically involves multi-step strategies, such as cyclization of substituted tryptamine derivatives or Buchwald-Hartwig amination for nitrogen heterocycle formation. For example, a 4-step protocol starting from isobutyl-substituted indole precursors can be employed, with optimization via temperature control (e.g., reflux in toluene for 8–12 hours) and catalyst screening (e.g., Pd(OAc)₂/XPhos for C–N coupling). Yield improvements (>70%) are achievable by iterative solvent polarity adjustments (e.g., DMF → THF) and stoichiometric balancing of brominated intermediates . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures >95% purity .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography (XRD) is definitive for assigning absolute configurations at the 4A and 9B positions. Alternatively, NOESY NMR can identify spatial proximities between isobutyl protons and the indole ring system .
- Purity : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm provides retention time consistency. Melting point analysis (compare to literature values, e.g., 201°C ) and elemental analysis (±0.4% for C, H, N) validate bulk purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to minimize inhalation of particulates (GHS Category 4 acute toxicity) .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with serotonin receptors or other biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prepare the compound’s 3D structure (DFT-optimized geometry at B3LYP/6-31G* level) and align it with crystallographic data (e.g., 5-HT₂A receptor PDB: 6A93). Focus on hydrophobic interactions between the isobutyl group and receptor subpockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) to validate pose retention .
Q. What strategies resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (fixed at 1 mM), buffer pH (7.4), and temperature (25°C). Use recombinant enzymes (e.g., PKC-α vs. PKC-β isoforms) to isolate isoform-specific effects .
- Data Normalization : Apply Z-factor scoring to exclude outlier datasets (Z′ > 0.5 indicates robust assays). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents at the 5-isobutyl position (e.g., cyclopentyl, tert-butyl) and assess steric effects via CoMFA models. Retain the pyridoindole core for π-π stacking with target residues .
- In Vitro Profiling : Screen analogs against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Calculate selectivity scores (S(10) = 1 – (number of targets inhibited at 10× IC₅₀)/total targets) to prioritize lead candidates .
Theoretical Framework Integration
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
